(アダマンタン-1-イルオキシ)酢酸

概要

説明

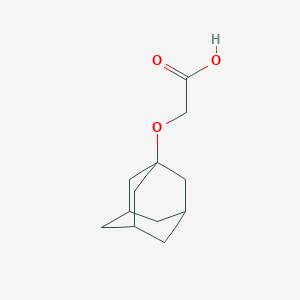

“(Adamantan-1-yloxy)-acetic acid” is a chemical compound with the molecular formula C12H18O3 . It has an average mass of 210.270 Da and a monoisotopic mass of 210.125595 Da . This compound is also known by other names such as “(Adamantan-1-yloxy)essigsäure” in German, “(tricyclo [3.3.1.13,7]dec-1-yloxy)acetic acid”, and “Acide (adamantan-1-yloxy)acétique” in French .

Molecular Structure Analysis

The molecular structure of “(Adamantan-1-yloxy)-acetic acid” consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The structure is based on the adamantine core, a dense and rigid structure that is highly resistant to thermal and chemical stresses .

Physical And Chemical Properties Analysis

“(Adamantan-1-yloxy)-acetic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 366.7±15.0 °C at 760 mmHg, and a flash point of 142.6±13.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 47 Å2 and a molar volume of 173.7±5.0 cm3 .

科学的研究の応用

ドラッグデリバリーシステム

アダマンタン誘導体、例えば「(アダマンタン-1-イルオキシ)酢酸」は、標的化ドラッグデリバリーシステムにおける潜在的な用途について研究されています。 これらのユニークな構造により、リポソームの脂質二重層にアンカーとして作用し、薬物を体内の特定の部位に効果的に送達するために使用できます .

表面認識

アダマンタンとその誘導体の構造的特性は、表面認識における用途に適しています。 これは、正確な分子認識能力を必要とするセンサーや診断ツールの開発において特に有用です .

プロテオミクス研究

「(アダマンタン-1-イルオキシ)酢酸」は、プロテオミクス研究用の生化学物質として入手可能です。これは、生物学的システムにおけるタンパク質とその機能の研究で使用されていることを示しています .

有機合成

研究によると、アダマンタン誘導体は有機合成に使用できることが示されています。特に、ひずんだ骨格内結合を開くことで、1,3-二置換アダマンタン誘導体が生成されます .

超分子系

アダマンタン誘導体が自己集合した超分子系を形成する能力は、別の興味深い分野です。 これらの系は、基礎的な化学研究における潜在的な用途があり、新しい材料や技術の開発につながる可能性があります .

作用機序

Target of Action

It is known that many nitrogen-containing adamantane derivatives exhibit antiviral and other biological activities . Therefore, it is plausible that (Adamantan-1-yloxy)-acetic acid may interact with similar targets.

Mode of Action

It is known that in sulfuric acid, adamantan-1-yl nitrates easily generate a carbocation capable of attacking the lone electron pair in the nitrogen-containing nucleophile . This suggests that (Adamantan-1-yloxy)-acetic acid might interact with its targets in a similar manner.

Biochemical Pathways

Given the known biological activities of similar adamantane derivatives, it is likely that this compound may influence pathways related to viral replication or other biological processes .

Result of Action

Similar adamantane derivatives have been shown to exhibit antiviral and other biological activities . Therefore, it is plausible that (Adamantan-1-yloxy)-acetic acid may have similar effects.

特性

IUPAC Name |

2-(1-adamantyloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNSYNZPEBDAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B358762.png)

![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)

![N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B358835.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)

![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)

![{2-Oxo-2-[(pyridin-2-ylmethyl)amino]ethoxy}acetic acid](/img/structure/B358897.png)

![5-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B358899.png)